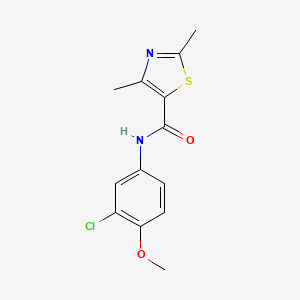

N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC10894687

Molecular Formula: C13H13ClN2O2S

Molecular Weight: 296.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN2O2S |

|---|---|

| Molecular Weight | 296.77 g/mol |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C13H13ClN2O2S/c1-7-12(19-8(2)15-7)13(17)16-9-4-5-11(18-3)10(14)6-9/h4-6H,1-3H3,(H,16,17) |

| Standard InChI Key | LQBVUYPQFLBAAL-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |

| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |

Introduction

N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. This class of compounds is widely studied for its potential pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. While specific data on this compound is limited in the provided sources, its structural features and related analogs suggest significant biological relevance.

Synthesis

Although direct synthesis data for this compound is unavailable in the sources, it likely follows standard protocols for thiazole derivatives:

-

Thiazole Formation: Thiazoles are typically synthesized via the Hantzsch method, which involves condensation of α-haloketones with thiourea or similar sulfur donors.

-

Amide Coupling: The carboxamide group can be introduced through coupling reactions using carboxylic acid derivatives and amines.

Antimicrobial Potential

Thiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing (Cl) and electron-donating (OCH3) groups on the phenyl ring may enhance interactions with microbial enzymes or membranes.

Anticancer Activity

Studies on related compounds have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma). The thiazole core is often involved in molecular docking studies to evaluate binding affinities with cancer-related proteins.

Anti-inflammatory Activity

Molecular docking studies of similar compounds suggest potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.

Analytical Characterization

| Technique | Purpose | Expected Outcome |

|---|---|---|

| NMR Spectroscopy | Confirm molecular structure | Chemical shifts corresponding to functional groups |

| Mass Spectrometry | Determine molecular weight | Peak at ~284 m/z |

| IR Spectroscopy | Identify functional groups | Peaks for amide (C=O), methoxy (C-O), and aromatic C-H |

| Elemental Analysis | Verify composition | Consistent with C12H13ClN2O2S |

Related Compounds and Comparisons

Several structurally related thiazole derivatives have been studied for their pharmacological properties:

These compounds share structural motifs such as halogenated phenyl rings or thiazole cores that contribute to their bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume